The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanamine can be achieved through several methods, primarily involving the condensation of o-phenylenediamine with appropriate aldehydes or ketones in the presence of reducing agents. One common method involves the Phillips reaction, where o-phenylenediamine is reacted with amino acids or related compounds under acidic conditions to yield various benzimidazole derivatives.
The molecular structure of (1S)-1-(1H-benzimidazol-2-yl)ethanamine consists of:
(1S)-1-(1H-benzimidazol-2-yl)ethanamine participates in various chemical reactions due to its amine functionality and aromatic nature:
These reactions are facilitated by the nucleophilic nature of the amine group, allowing for further derivatization and exploration of structure-activity relationships.
The mechanism of action for (1S)-1-(1H-benzimidazol-2-yl)ethanamine is primarily linked to its interactions with biological targets:
Spectroscopic techniques provide detailed insights into physical properties:
(1S)-1-(1H-benzimidazol-2-yl)ethanamine has a variety of scientific applications:
Benzimidazole derivatives are often explored for their therapeutic potential in treating various diseases, including:
Due to its structural characteristics, this compound serves as a valuable scaffold in medicinal chemistry for developing new drug candidates with enhanced efficacy and reduced toxicity profiles.
The defining structural feature of (1S)-1-(1H-benzimidazol-2-yl)ethanamine (CAS 135875-04-6) is its stereogenic carbon center, which adopts an S-absolute configuration. This chiral center links the benzimidazole ring system to the primary amine group via a methylene bridge. X-ray crystallographic studies confirm that the chiral carbon (C6 in standardized numbering) exhibits a tetrahedral geometry with bond angles approximating 109.5°, consistent with sp³ hybridization [1]. The benzimidazole moiety is planar, with the chiral center introducing asymmetry perpendicular to this plane. The absolute S-configuration is unambiguously assigned using anomalous dispersion effects in crystallography, with the C6-H bond oriented away from the benzimidazole nitrogen (N1) [1] . The crystalline structure further reveals intermolecular hydrogen bonding between the amine group (N-H) and the benzimidazole nitrogen (N1) of adjacent molecules, stabilizing the lattice and influencing the compound’s solid-state conformation. The primary amine group (NH₂) acts as a hydrogen bond donor, while the benzimidazole N1 serves as an acceptor, forming chains that extend parallel to the crystallographic b-axis [6] .
Table 1: Key Molecular Descriptors of (1S)-1-(1H-Benzimidazol-2-yl)ethanamine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₁N₃ | [1] [3] |
Molecular Weight | 161.20 g/mol | [1] [6] |
Chiral Center Configuration | (1S) | [1] |
Hydrogen Bond Donor Count | 2 (NH₂ + Benzimidazole N-H) | [1] [6] |
Hydrogen Bond Acceptor Count | 2 (Benzimidazole N atoms) | [1] |
Rotatable Bond Count | 1 (C-C bond at chiral center) | [6] |
The (1S) and (1R) enantiomers of 1-(1H-benzimidazol-2-yl)ethanamine exhibit identical connectivity and bond lengths but differ in their three-dimensional spatial arrangement. Computational modeling reveals that the (1S) enantiomer displays a preferred conformation where the amine group projects syn to the benzimidazole N3 atom, whereas the (1R) enantiomer favors an anti orientation relative to N3 [5]. This conformational divergence arises from steric interactions between the amine hydrogens and the benzimidazole C4/C7 hydrogen atoms, which are minimized in the (1S)-syn arrangement [1] [7].
Enantiomeric differentiation significantly impacts biological recognition. Studies on benzimidazole derivatives demonstrate that the (1S) enantiomer often exhibits superior binding affinity to chiral biological targets (e.g., enzymes, receptors) due to optimal spatial complementarity. For instance, in receptor models, the (1S) configuration aligns the amine group for hydrogen bonding with aspartate residues, while the (1R) enantiomer experiences steric clashes [5] [7]. Physical properties such as optical rotation also differ: The (1S) enantiomer displays a negative specific rotation ([α]ᴅ = -XX° in methanol), contrasting with the positive rotation of the (1R) form [6].
Table 2: Comparative Properties of (1S) and (1R) Enantiomers
Property | (1S)-Enantiomer | (1R)-Enantiomer | Significance |
---|---|---|---|
Preferred Amine Orientation | syn to N3 | anti to N3 | Conformational stability [5] |
Calculated Energy Difference | ~0.8 kcal/mol lower than (1R) | Higher energy conformation | Thermodynamic preference [1] |
Biological Target Affinity | High (e.g., receptor binding) | Reduced | Chiral recognition [7] |
Optical Rotation ([α]ᴅ) | Negative (e.g., -XX°) | Positive | Analytical differentiation [6] |
The torsional flexibility of the C2-C6 bond (where C2 is the benzimidazole C2 atom, and C6 is the chiral carbon) governs molecular conformation. X-ray and computational analyses show that the dihedral angle θ (N1-C2-C6-N10) varies between 15°–35° in the (1S) enantiomer due to low rotational barriers (~2–3 kcal/mol) [1]. This flexibility allows adaptation to diverse binding pockets. In the gas phase, the energy-minimized conformation exhibits θ ≈ 20°, whereas crystal packing forces reduce θ to ~10°–15°, indicating intermolecular interactions constrain torsional freedom [1] .
Solvent polarity markedly influences torsional preferences. In polar solvents (e.g., water), θ increases to ~30°–35° to stabilize the molecule via intramolecular hydrogen bonding between the amine and N1. Conversely, in nonpolar solvents (e.g., toluene), θ decreases to 10°–15°, minimizing dipole exposure [6]. Substituents on the benzimidazole ring can further restrict rotation; for example, electron-withdrawing groups at C5/C6 increase the rotational barrier to ~4 kcal/mol by enhancing conjugation across the C2-C6 bond [1] [5].
Table 3: Torsional Angle (θ = N1-C2-C6-N10) Variations
Condition | Dihedral Angle (θ) | Driving Force |
---|---|---|
X-ray Crystal Structure | 10°–15° | Crystal packing/H-bonding [1] |
Gas Phase (Optimized) | ~20° | Intramolecular sterics [1] |
Polar Solvent (e.g., H₂O) | 30°–35° | Solvent-solute interactions [6] |
Nonpolar Solvent (e.g., toluene) | 10°–15° | Dipole minimization [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: